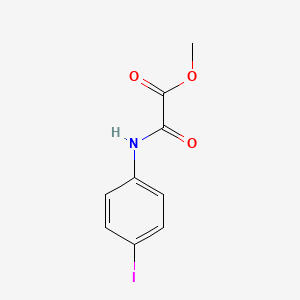

Methyl (4-iodoanilino)(oxo)acetate

Description

Properties

CAS No. |

87967-30-4 |

|---|---|

Molecular Formula |

C9H8INO3 |

Molecular Weight |

305.07 g/mol |

IUPAC Name |

methyl 2-(4-iodoanilino)-2-oxoacetate |

InChI |

InChI=1S/C9H8INO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12) |

InChI Key |

HJKHJDJDSKBNAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 4-iodophenylacetate

The methyl ester of 4-iodophenylacetic acid is a crucial starting material. Two main methods have been reported for its preparation:

The acid-catalyzed esterification is favored for its simplicity and high yield, while the thionyl chloride method offers a more reactive pathway with slightly lower yield but high purity.

Introduction of the Anilino Group (Amino Substitution)

The transformation from methyl 4-iodophenylacetate to the anilino derivative involves substitution or coupling reactions that introduce the amino group at the 4-position. While direct amination methods are less documented specifically for this compound, related literature suggests the following approaches:

- Selective iodination of aniline derivatives followed by coupling reactions to form substituted anilines.

- Metal-free, iodine/dimethyl sulfoxide (I2/DMSO)-mediated oxidative coupling reactions that facilitate C–N bond formation between aryl amines and carbonyl compounds under mild conditions.

These methods emphasize environmentally sustainable and cost-effective conditions, avoiding transition metals and harsh reagents.

Comprehensive Data Table of Key Preparation Steps

Analysis of Preparation Methods

Efficiency and Yield: Acid-catalyzed esterification provides excellent yields (>95%) under mild conditions, suitable for scale-up. Thionyl chloride methods offer comparable yields but require careful handling due to reagent toxicity.

Selectivity: The iodination step is highly selective when using N-iodosuccinimide for related aniline derivatives, facilitating regioselective introduction of iodine at the 4-position.

Environment and Safety: The I2/DMSO system for C–N bond formation is notable for being metal-free and environmentally benign, with good tolerance to various functional groups.

Scalability: The described methods are compatible with standard laboratory and industrial settings, with straightforward purification steps such as solvent removal and silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl (4-iodoanilino)(oxo)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Palladium catalysts, boronic acids, under inert atmosphere.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Methyl (4-iodoanilino)(oxo)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4-iodoanilino)(oxo)acetate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Table 1: Comparative Data of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₈INO₄* | 4-Iodo | 345.08 | Not reported | Pharmaceutical intermediates |

| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₄NO₄ | 4-Ethoxy | 260.24 | Not reported | API synthesis; fine chemicals |

| Ethyl 2-(4-Iodoanilino)acetate | C₁₀H₁₂INO₂ | 4-Iodo | 305.11 | 84–86 | Medicinal chemistry research |

| Ethyl (2-methyl-4-nitrophenyl)aminoacetate | C₁₁H₁₁N₂O₅ | 2-Methyl-4-nitro | 267.22 | Not reported | Pesticide intermediates |

| Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate | C₁₀H₁₁ClN₂O₅S | 4-Chloro-2-sulfamoyl | 306.72 | Not reported | Antidiabetic agent research |

Substituent Effects on Properties and Reactivity

- Electron-Withdrawing Groups (e.g., 4-Iodo, 4-Nitro): The iodine atom in this compound enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions or cyclocondensations (e.g., thiazolidinone formation) . Comparatively, the nitro group in Ethyl (2-methyl-4-nitrophenyl)aminoacetate increases oxidative stability but reduces solubility in polar solvents .

- Electron-Donating Groups (e.g., 4-Ethoxy): Ethyl (4-ethoxyphenyl)aminoacetate exhibits improved solubility in organic solvents due to the ethoxy group’s lipophilicity, making it preferable for solution-phase reactions .

- Steric Effects: Bulky substituents like 2-(2-methylpropanyl) in Methyl {[2-(2-methyl-2-propanyl)phenyl]amino}(oxo)acetate hinder crystal packing, resulting in lower melting points compared to planar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.